5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula and a molecular weight of approximately . This compound features a trifluoromethoxy group and a trifluoromethyl group, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. The compound is classified under organic compounds, specifically as a nitrile derivative due to the presence of the cyano group ().
The synthesis of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile typically involves several key steps:
This method allows for the efficient formation of the trifluoromethoxy and trifluoromethyl groups, which are crucial for the compound's reactivity and stability.
The molecular structure of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile can be represented using various structural formulas:
C1=CC(=C(C=C1OC(F)(F)F)C#N)F
MFLGNKVMGUFLOV-UHFFFAOYSA-N
5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile can undergo several types of chemical reactions:
The mechanism of action for 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is not fully elucidated but involves interactions with biological targets through its functional groups:
5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile has several significant applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5